(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate (R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 942189-33-5
VCID: VC15939869
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-5-9(7-13)11(15)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate

CAS No.: 942189-33-5

Cat. No.: VC15939869

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate - 942189-33-5

Specification

CAS No. 942189-33-5
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-5-9(7-13)11(15)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Standard InChI Key YDTIMWHPCCPOCJ-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)CN1CC[C@H](C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)CN1CCC(C1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound is systematically named methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate, reflecting its IUPAC designation . It bears two primary CAS registry numbers: 942189-33-5 (widely recognized in PubChem and commercial databases) and 113482-47-6 (listed by some suppliers, though potentially erroneous) . The molecular formula C₁₂H₂₁NO₄ corresponds to a molecular weight of 243.30 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Number (Primary)942189-33-5
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
IUPAC Namemethyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate
SMILES NotationCC(C)(C)OC(=O)CN1CCC@HC(=O)OC

Stereochemical Configuration

The (R) configuration at the pyrrolidine ring’s 3-position imposes chirality, critical for interactions in biological systems . The stereochemistry is preserved in the SMILES string via the @ symbol, denoting the absolute configuration .

Structural Components

  • Pyrrolidine Core: A saturated five-membered ring with one nitrogen atom.

  • Methyl Ester Group: At position 3, enhancing lipophilicity and serving as a potential prodrug moiety.

  • tert-Butoxy Oxoethyl Side Chain: A bulky, electron-withdrawing group at position 1, likely influencing steric and electronic properties .

Synthesis and Manufacturing

Industrial Production

Suppliers like Parchem and VulcanChem list the compound under "Specialty Materials," indicating small-scale synthesis for research use . Typical purity levels exceed 97%, as noted in vendor specifications .

Physicochemical Properties

Stability and Reactivity

  • Ester Groups: Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids or alcohols.

  • tert-Butyl Protection: Enhances stability against nucleophilic attack, a common feature in prodrug design.

Spectral Characteristics

Though experimental data (e.g., NMR, IR) are unavailable, computational predictions suggest:

  • ¹H NMR: Signals for tert-butyl (δ ~1.2 ppm), methyl ester (δ ~3.6 ppm), and pyrrolidine protons (δ ~1.8–3.5 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 243.30[M]⁺ .

Compound ClassBioactivityRelevance to Target Compound
3-Carboxylate PyrrolidinesAntioxidant propertiesStructural similarity suggests potential redox modulation.
N-Alkylated PyrrolidinesAntibacterial activitytert-Butoxy group may enhance membrane permeability.

Organic Synthesis

  • Chiral Building Block: The (R)-configuration enables asymmetric synthesis of complex molecules .

  • Protecting Group Strategy: The tert-butoxy group could facilitate sequential functionalization.

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